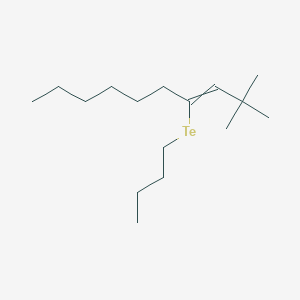
4-(Butyltellanyl)-2,2-dimethyldec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butyltellanyl)-2,2-dimethyldec-3-ene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a dec-3-ene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butyltellanyl)-2,2-dimethyldec-3-ene typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of butyltellurium trichloride with 2,2-dimethyldec-3-ene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-(Butyltellanyl)-2,2-dimethyldec-3-ene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with different functional groups replacing the butyltellanyl group.
Aplicaciones Científicas De Investigación
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Butyltellanyl)-2,2-dimethyldec-3-ene involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. The exact molecular pathways and targets involved in its biological activity are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4-(Butylselanyl)-2,2-dimethyldec-3-ene: Similar structure with selenium instead of tellurium.
4-(Butylthio)-2,2-dimethyldec-3-ene: Similar structure with sulfur instead of tellurium.
4-(Butylsulfonyl)-2,2-dimethyldec-3-ene: Similar structure with a sulfonyl group instead of tellurium.
Uniqueness
4-(Butyltellanyl)-2,2-dimethyldec-3-ene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs. Tellurium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications.
Propiedades
Número CAS |
143171-00-0 |
|---|---|
Fórmula molecular |
C16H32Te |
Peso molecular |
352.0 g/mol |
Nombre IUPAC |
4-butyltellanyl-2,2-dimethyldec-3-ene |
InChI |
InChI=1S/C16H32Te/c1-6-8-10-11-12-15(14-16(3,4)5)17-13-9-7-2/h14H,6-13H2,1-5H3 |
Clave InChI |
SOYXETPGWBBGFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC(C)(C)C)[Te]CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
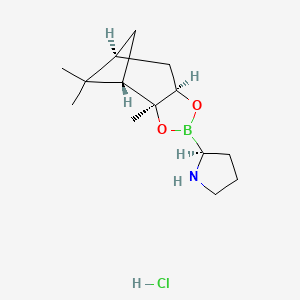
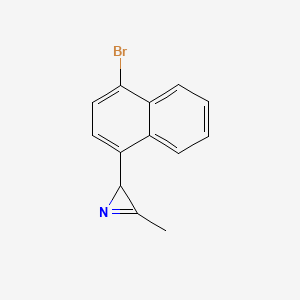
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
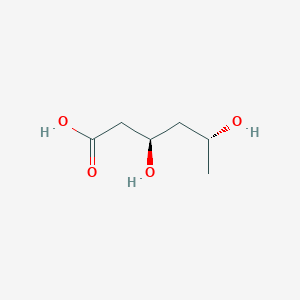
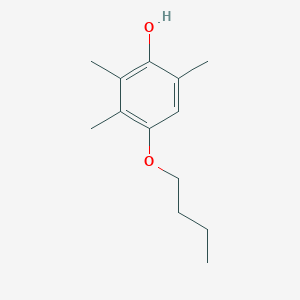
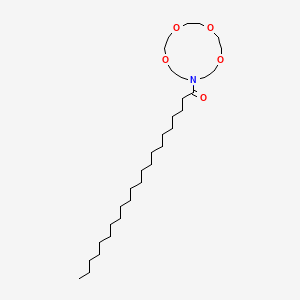
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)

